molecular formula C17H24O3 B1325887 Ethyl 8-(4-methylphenyl)-8-oxooctanoate CAS No. 898751-62-7

Ethyl 8-(4-methylphenyl)-8-oxooctanoate

Cat. No.: B1325887
CAS No.: 898751-62-7
M. Wt: 276.4 g/mol
InChI Key: DVLHMLDOQWULJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 8-(4-methylphenyl)-8-oxooctanoate is a useful research compound. Its molecular formula is C17H24O3 and its molecular weight is 276.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Cytotoxic Evaluation

Ethyl 8-(4-methylphenyl)-8-oxooctanoate has been utilized in the synthesis of β-aryl-γ-ethyl-α-methylidene-γ-lactones and β-aryl-γ-ethyl-α-methylidene-γ-lactams. These compounds were evaluated for their cytotoxicity against various leukemia cell lines. Notably, compounds with 4-bromophenyl and 4-methylphenyl substituents displayed potent cytotoxicity against all tested cell lines (Albrecht et al., 2010).

Chemoenzymatic Synthesis

This compound has been involved in the chemoenzymatic synthesis of important derivatives like (4S,5R)-5-hydroxy-γ-decalactone. This synthesis process highlights the compound's role in producing high-value chemical derivatives with specific stereochemistry (Fadnavis et al., 1999).

Chemical Structure and Reactivity Studies

This compound has been key in studies focusing on chemical structure and reactivity. For instance, research has been conducted on its derivatives to understand regioselectivity in chemical reactions, aiding in the advancement of organic chemistry and synthesis methodologies (Ashton & Doss, 1993).

Conformational Studies

The compound has also been used in conformational studies of related chemical structures. Such studies are crucial for understanding the physical and chemical properties of organic compounds, which can inform their application in various fields, including pharmaceuticals (Kamada & Yamamoto, 1979).

Corrosion Inhibition

Research on derivatives of this compound has contributed to the development of corrosion inhibitors. These studies are significant for materials science, particularly in protecting metals against corrosion in various industrial applications (Zarrouk et al., 2014).

Asymmetric Synthesis

The compound has been employed in the asymmetric synthesis of key intermediates, like (2R,3S)-2,3-Epoxyoctanal. Asymmetric synthesis is a fundamental aspect of organic chemistry, particularly in the production of chiral drugs and other bioactive molecules (Tsuboi et al., 1987).

Biodiesel Production

It also plays a role in biodiesel production research, demonstrating the compound's versatility and potential in renewable energy technologies (Negm et al., 2019).

Biochemical Analysis

Biochemical Properties

Ethyl 8-(4-methylphenyl)-8-oxooctanoate plays a significant role in biochemical reactions, particularly those involving ester hydrolysis and oxidation. In biochemical settings, it interacts with various enzymes such as esterases and oxidases. Esterases catalyze the hydrolysis of esters into their corresponding alcohols and acids, while oxidases facilitate the oxidation of the compound, potentially leading to the formation of reactive intermediates . These interactions are crucial for understanding the compound’s role in metabolic pathways and its potential effects on cellular functions.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to modulate signaling pathways by interacting with specific receptors or enzymes involved in signal transduction. This modulation can lead to changes in gene expression, affecting the production of proteins and other biomolecules essential for cellular function . Additionally, the compound’s impact on cellular metabolism can alter the energy balance and metabolic flux within cells, influencing overall cell health and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific enzymes, either inhibiting or activating their activity, which in turn affects various biochemical pathways . For instance, its interaction with esterases can lead to the hydrolysis of the ester bond, releasing the corresponding alcohol and acid. These interactions at the molecular level are critical for understanding the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions such as temperature, pH, and the presence of other reactive species . Over time, the compound may degrade, leading to the formation of by-products that could have different biochemical properties. Long-term studies in both in vitro and in vivo settings are essential to understand the compound’s temporal effects on cellular function and overall stability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it could lead to toxic or adverse effects, such as oxidative stress, inflammation, or cellular damage . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to ester hydrolysis and oxidation. The compound interacts with enzymes such as esterases and oxidases, which facilitate its conversion into different metabolites . These metabolic pathways are essential for understanding the compound’s role in cellular metabolism and its potential impact on metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . Understanding the transport and distribution mechanisms is crucial for determining the compound’s bioavailability and overall biological effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the compound’s activity and function within cells . For instance, its presence in the mitochondria may influence cellular respiration and energy production, while its localization in the nucleus could impact gene expression and DNA repair processes.

Properties

IUPAC Name

ethyl 8-(4-methylphenyl)-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O3/c1-3-20-17(19)9-7-5-4-6-8-16(18)15-12-10-14(2)11-13-15/h10-13H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLHMLDOQWULJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645553
Record name Ethyl 8-(4-methylphenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898751-62-7
Record name Ethyl 4-methyl-η-oxobenzeneoctanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898751-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 8-(4-methylphenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.